3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
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Overview
Description
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is an organic compound that features both azido and silyl ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps One common route starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride to form a silyl etherThe reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The silyl ether can be deprotected to reveal the hydroxyl group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used for deprotecting silyl ethers.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amines.
Substitution: Free hydroxyl groups.
Scientific Research Applications
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the azido group, which can participate in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action for 3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on the specific reactions it undergoes. The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry). The silyl ether group can be cleaved to reveal a reactive hydroxyl group, which can then engage in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol: Lacks the azido group, making it less reactive in click chemistry.
2-Azido-1-propanol: Lacks the silyl ether group, making it less stable and more prone to side reactions.
Uniqueness
3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is unique due to the presence of both azido and silyl ether groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
918868-94-7 |
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Molecular Formula |
C9H21N3O2Si |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3 |
InChI Key |
ORXFTSMRFKTEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
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